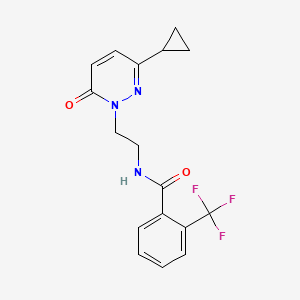

![molecular formula C13H17N3S B2967002 N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine CAS No. 1480884-92-1](/img/structure/B2967002.png)

N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

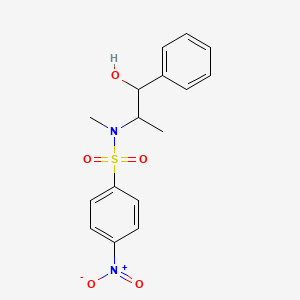

“N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . The compound also contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .

Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups. The molecules could be connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex, depending on the conditions and reagents used. For instance, thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .科学的研究の応用

Catalysis and Polymerization

Group 10 metal aminopyridinato complexes, including those related to the query compound, have been synthesized and applied as catalysts in aryl-Cl activation and hydrosilane polymerization processes. These compounds have shown remarkable activity in catalyzing the polymerization of MeH2SiSiH2Me toward soluble, linear poly(methylsilane), with some complexes acting as "phosphine-free" catalyst systems in Suzuki cross-coupling reactions (Deeken et al., 2006).

Structural Chemistry

The structural characterization of polymorphs and derived aminothiazoles from related aminopyridine compounds has provided insights into the intermolecular hydrogen bonding patterns and the effect of such structures on the properties of materials. These studies are crucial for the design of new materials with specific physical and chemical properties (Böck et al., 2020).

Organic Synthesis and Mechanistic Studies

Research on the aminolysis of sulfamate esters in acetonitrile demonstrated the effect of intercalation and chromophore arrangement on linear and nonlinear optical properties, showcasing the versatility of aminopyridine derivatives in synthesizing organic molecules with potential applications in material science and as pharmacophores (Spillane et al., 2001). Additionally, studies on the kinetics and mechanism of pyridinolysis of certain thiocarbonates provide further understanding of reaction mechanisms involving aminopyridine derivatives (Castro et al., 2004).

作用機序

Target of Action

For example, imidazole, a compound containing an amine group, has been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a range of pathways, from signal transduction to metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Amines, pyridines, and thiophenes can have diverse ADME properties depending on their specific structures and the presence of other functional groups .

生化学分析

Biochemical Properties

Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to enzymes, proteins, and other biomolecules, which can influence biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-methyl-4-[[methyl(thiophen-2-ylmethyl)amino]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCVYTHVBIJJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)CN(C)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)

![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2966924.png)

![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)